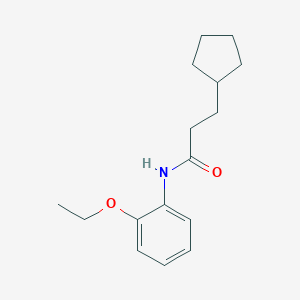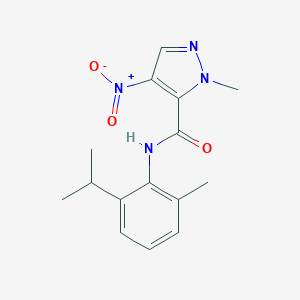
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a complex structure It is characterized by the presence of a nitro group, an isopropyl group, a methyl group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. The starting materials often include 2-isopropyl-6-methylphenylamine and 4-nitro-1-methyl-1H-pyrazole-5-carboxylic acid. The reaction conditions usually require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is carried out under controlled temperatures, often ranging from 0°C to 50°C, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the yield and reduce production costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance the reaction rates and improve the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-nitro-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide
- 4-nitro-N-(2-isopropyl-6-methylphenyl)-3-methylbenzamide
Uniqueness
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C15H18N4O3 |
|---|---|
Poids moléculaire |
302.33g/mol |
Nom IUPAC |
2-methyl-N-(2-methyl-6-propan-2-ylphenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O3/c1-9(2)11-7-5-6-10(3)13(11)17-15(20)14-12(19(21)22)8-16-18(14)4/h5-9H,1-4H3,(H,17,20) |
Clé InChI |
DGRKJGCHLQJDSZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


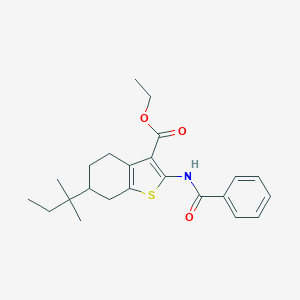
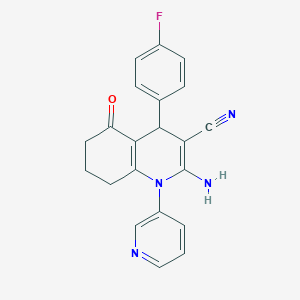
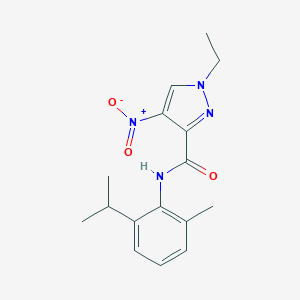
![2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B446558.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B446560.png)
![N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B446562.png)
![2,2-dibromo-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-methylcyclopropanecarboxamide](/img/structure/B446566.png)
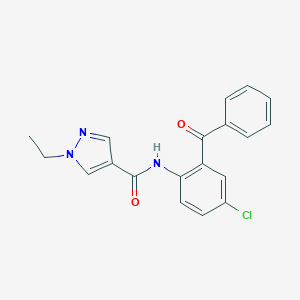
![Methyl 4-(4-cyclohexylphenyl)-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B446568.png)
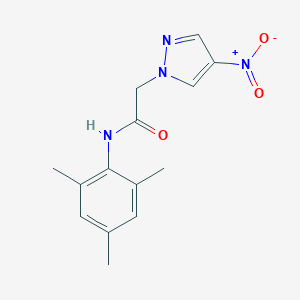
![1-(4-Chlorophenyl)-4-(4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}benzoyl)piperazine](/img/structure/B446571.png)
![N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B446572.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B446574.png)
